hemoglobin Bruxelles
Description
Properties
CAS No. |
124834-71-5 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Synonyms |
hemoglobin Bruxelles |
Origin of Product |
United States |
Molecular Genetics of Hemoglobin Bruxelles
The HBB Gene and its Relation to β-Globin Chain Synthesis
The HBB gene, located on the short arm of chromosome 11 (specifically at position 11p15.4), contains the instructions for synthesizing the beta-globin protein, a crucial subunit of adult hemoglobin (HbA) medlineplus.govwikipedia.orgwikipedia.org. Adult hemoglobin is a heterotetramer composed of two alpha-globin chains and two beta-globin chains, each bound to a heme group medlineplus.govwikipedia.orgsavemyexams.com. The HBB gene is part of a cluster of beta-like globin genes that are expressed at different stages of human development wikipedia.org. The expression of these genes is tightly regulated by a locus control region (LCR) located upstream of the gene cluster wikipedia.orgwikipedia.org.
Transcription of the HBB gene produces messenger RNA (mRNA), which is then translated into the beta-globin polypeptide chain medlineplus.govwikipedia.org. This chain folds into a specific three-dimensional structure and combines with an alpha-globin chain and a heme molecule to form an alpha-beta dimer. Two such dimers then associate to form the functional hemoglobin tetramer medlineplus.govwikipedia.orgsavemyexams.com. The balanced production of alpha- and beta-globin chains is essential for the formation of stable hemoglobin and the proper development and function of red blood cells archivesofmedicalscience.comnih.gov. Mutations in the HBB gene can disrupt this balance, leading to conditions like beta-thalassemia, or result in the production of structurally abnormal beta-globin chains, as seen in hemoglobin variants archivesofmedicalscience.comnih.gov.
Specific Genetic Mutation in Hemoglobin Bruxelles: HBB:c.127_129delTTT
This compound is specifically caused by a deletion mutation within the HBB gene. This mutation is denoted as HBB:c.127_129delTTT according to the Human Genome Variation Society (HGVS) nomenclature ithanet.eu. This nomenclature indicates a change at the complementary DNA (cDNA) level, specifically a deletion (del) of nucleotides at positions 127 through 129 ithanet.eu. The deleted sequence is TTT ithanet.eu.
This particular deletion occurs in exon 2 of the HBB gene utah.edu. While some sources initially referred to the deletion as affecting either phenylalanine at position 41 or 42 researchgate.netnih.gov, DNA sequencing studies confirmed the deletion of the codon TTT corresponding to residue Phe42 nih.gov. The HGVS nomenclature c.127_129delTTT precisely reflects this deletion at the nucleotide level.
Characterization of the Frameshift Mutagenesis Mechanism
The deletion of three nucleotides (TTT) in the HBB gene, as seen in this compound, is a type of insertion-deletion (indel) mutation wikipedia.orgnumberanalytics.com. While deletions or insertions that are not a multiple of three nucleotides typically cause a frameshift mutation, altering the reading frame and leading to a completely different downstream amino acid sequence and often a truncated, non-functional protein wikipedia.orgnumberanalytics.comberkeley.edu, the deletion in this compound is a deletion of exactly three nucleotides.
A deletion of three nucleotides, while an indel, does not cause a frameshift because it removes a complete codon wikipedia.orgberkeley.edu. Instead, it results in the absence of a single amino acid in the protein sequence berkeley.edu. In the case of this compound, the deletion of the TTT codon at positions 127-129 leads to the omission of the phenylalanine residue that would normally be incorporated at a specific position in the beta-globin chain nih.gov. This is distinct from a frameshift mutation where the reading frame is shifted, leading to a cascade of incorrect amino acids and typically a premature stop codon wikipedia.orgnumberanalytics.comberkeley.edu. Therefore, while initially presumed to be due to frameshift mutagenesis researchgate.netnih.gov, the specific HBB:c.127_129delTTT mutation in this compound is a deletion that results in the loss of a single amino acid, not a shift in the reading frame.
Positional Analysis of the Deletion within the β-Globin Chain (Pheβ42 or CD1)
The deleted phenylalanine residue in this compound is located at position 42 of the beta-globin chain nih.gov. In the standard alpha-helical and connecting peptide (CD) nomenclature for globin chains, this position is also referred to as β42 or CD1 researchgate.netnih.govnih.govuio.no. The beta-globin chain of normal hemoglobin has consecutive phenylalanine residues at positions 41 and 42 nih.gov.
Phenylalanine at position β42 (CD1) is a critical amino acid residue situated within the heme pocket of the beta-globin chain uio.noresearchgate.net. This region is crucial for the binding of the heme group, which in turn binds oxygen medlineplus.govsavemyexams.comuio.no. The phenylalanine residue at CD1 is known to stabilize the heme group through direct contact researchgate.net.
Structural Determinants and Conformational Dynamics of Hemoglobin Bruxelles
Impact of Phenylalanine Deletion on the β-Globin Heme Pocket Architecture
The phenylalanine residue at position β42 (CD1) is highly conserved across mammalian non-alpha-globin chains and plays a crucial role in stabilizing the heme group within its pocket through direct contact. researchgate.netoncohemakey.comresearchgate.netgithub.io The deletion of this phenylalanine in Hemoglobin Bruxelles significantly alters the architecture of the beta-globin heme pocket. This alteration disrupts the critical interactions that normally stabilize the heme moiety, leading to a less stable association between the heme and the globin chain. oncohemakey.comresearchgate.net The heme pocket, typically a hydrophobic environment, is essential for regulating oxygen binding and preventing the oxidation of the heme iron. nih.gov The absence of the β42 phenylalanine likely modifies the size and chemical environment of this pocket, impairing its normal function.
Aberrant Globin Chain Folding and Tetramer Assembly in this compound
The deletion of β42 phenylalanine in this compound affects the tertiary structure (folding) of the beta-globin chain. oncohemakey.com The conserved phenylalanine residues at β41 and β42 are indispensable for the structural integrity of the molecule. oncohemakey.com The loss of β42 disrupts the normal folding pathway of the beta-globin subunit, leading to an aberrant conformation. oncohemakey.com
Molecular Basis of this compound Instability
The primary consequence of the structural alterations in this compound is its inherent instability. researchgate.netresearchgate.netganeshdiagnostic.com Unstable hemoglobin variants are prone to denaturation and precipitation within red blood cells. oncohemakey.comganeshdiagnostic.com
Mechanisms of Denaturation and Precipitation
The instability of this compound stems from the weakened interaction between the heme group and the mutated beta-globin chain. oncohemakey.comresearchgate.net The loss of the stabilizing β42 phenylalanine facilitates the dissociation of heme from the globin. oncohemakey.com Heme loss exposes hydrophobic regions of the globin chain that are normally buried within the molecule's interior, increasing the propensity for the globin chains to aggregate. wikipedia.org
Furthermore, the misfolded beta-globin chains are susceptible to oxidative damage. Generation of methemoglobin, where the heme iron is in the ferric (Fe³⁺) state, increases the thermoinstability of hemoglobin. oncohemakey.com Hemichromes, derivatives of ferric hemoglobin where the sixth coordination position is occupied by a ligand from the globin, are formed when heme dissociates and rebinds elsewhere on the globin. oncohemakey.com Hemichrome formation is a key step in the denaturation process of unstable hemoglobins (B146990) like this compound. researchgate.netoncohemakey.com The denatured globin chains and hemichromes then aggregate and precipitate within the erythrocyte cytoplasm. oncohemakey.comganeshdiagnostic.com
Factors Contributing to Instability:
Deletion of stabilizing β42 phenylalanine. researchgate.netoncohemakey.comresearchgate.netgithub.io
Disrupted heme-globin interaction. oncohemakey.comresearchgate.net
Increased susceptibility to oxidative damage and methemoglobin/hemichrome formation. oncohemakey.com
Exposure of hydrophobic regions leading to aggregation. wikipedia.org
Formation of Intraerythrocytic Inclusions
The precipitation of denatured this compound within red blood cells leads to the formation of intracellular inclusions known as Heinz bodies. oncohemakey.comganeshdiagnostic.com Heinz bodies are globular aggregates of denatured hemoglobin that attach to the inner surface of the erythrocyte membrane. oncohemakey.comganeshdiagnostic.com These inclusions are detectable by supravital staining. oncohemakey.com The presence of Heinz bodies reduces the deformability of red blood cells, making them less flexible and prone to premature destruction as they pass through the narrow capillaries and the reticuloendothelial system, particularly in the spleen. oncohemakey.comganeshdiagnostic.com This accelerated destruction of erythrocytes is the underlying cause of the hemolytic anemia observed in individuals with this compound. researchgate.netoncohemakey.comganeshdiagnostic.com
Comparative Structural Analysis with Other β42 Variants (e.g., Hemoglobin Hammersmith, Hemoglobin Bucureşti)
This compound is one of several unstable hemoglobin variants resulting from alterations at or near the β42 position. Other notable β42 variants include Hemoglobin Hammersmith (β42 Phe→Ser) and Hemoglobin Bucureşti (also referred to as Hemoglobin Louisville, β42 Phe→Leu). researchgate.net Comparative analysis of these variants highlights the critical role of the amino acid at β42 in hemoglobin stability and function.
| Hemoglobin Variant | Mutation | Impact on β42 Residue | Stability | Oxygen Affinity | Clinical Manifestation | Source |
| Hemoglobin A | Wild type | Phenylalanine | Stable | Normal | N/A | researchgate.netwikipedia.orgoncohemakey.com |
| This compound | β42del (Phe→0) | Deletion | Unstable | Low | Severe Heinz body hemolytic anemia | researchgate.netnih.govnih.gov |
| Hemoglobin Hammersmith | β42 Phe→Ser | Substitution (Serine) | Unstable | Increased | Severe Heinz body hemolytic anemia | researchgate.netresearchgate.net |
| Hemoglobin Bucureşti/Louisville | β42 Phe→Leu | Substitution (Leucine) | Unstable | Altered | Unstable hemoglobin hemolytic anemia | researchgate.netresearchgate.net |
Hemoglobin Hammersmith, with a substitution of phenylalanine by serine at β42, is also an unstable hemoglobin causing severe hemolytic anemia. researchgate.netresearchgate.net Serine is a smaller, polar amino acid compared to the bulky, nonpolar phenylalanine. This substitution disrupts the hydrophobic environment of the heme pocket, leading to instability. Hemoglobin Hammersmith typically exhibits increased oxygen affinity. researchgate.net
Hemoglobin Bucureşti (Louisville), where phenylalanine at β42 is replaced by leucine, is another unstable variant. researchgate.netresearchgate.net Leucine is also a nonpolar amino acid, but its different side chain structure compared to phenylalanine at this critical position still leads to molecular instability and altered oxygen binding function. researchgate.netresearchgate.net
The comparison underscores that while different alterations at β42 (deletion or substitution) can lead to instability, the specific nature of the change influences the degree of instability, the impact on oxygen affinity, and potentially the severity of the clinical phenotype. The deletion in this compound appears to cause a significant shift towards the low-affinity T state conformation and reduced cooperativity of oxygen binding. nih.gov
Compound Names and PubChem CIDs
Functional Characterization of Oxygen Binding and Allosteric Regulation in Hemoglobin Bruxelles
Quantitative Assessment of Oxygen Affinity (P50 Measurement)
Oxygen affinity is quantitatively assessed by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated oncohemakey.commedmastery.comacutecaretesting.org. A higher P50 indicates a lower oxygen affinity, meaning hemoglobin requires a higher oxygen concentration to become half-saturated and thus releases oxygen more readily to the tissues github.iomedmastery.comacutecaretesting.org. Conversely, a lower P50 signifies a higher oxygen affinity, where hemoglobin binds oxygen more tightly and releases it less easily github.iomedmastery.commdpi.com.
In the case of Hemoglobin Bruxelles, studies have consistently shown a significantly lowered oxygen affinity compared to Hb A nih.govnih.govresearchgate.net. The P50 value for purified this compound (without 2,3-diphosphoglycerate) has been reported to be approximately twice that of Hb A nih.gov. This indicates a substantial shift in the oxygen dissociation curve to the right nih.govmedmastery.com. Whole blood oxygen affinity in individuals with this compound is also significantly lowered nih.govresearchgate.net.
Here is a comparison of the approximate P50 values for purified Hb A and purified this compound (without 2,3-DPG):
| Hemoglobin Variant | P50 (mmHg) (without 2,3-DPG) |
| Hb A | ~12-15 |
| This compound | ~24-30 |
*Approximate values based on the description that the P50 of this compound is about twice that of Hb A without 2,3-DPG nih.gov. Normal P50 for whole blood with 2,3-DPG is around 26.6 mmHg medmastery.comacutecaretesting.orgnih.gov.
This reduced oxygen affinity implies that this compound is less efficient at picking up oxygen in the lungs but is more effective at releasing it to the peripheral tissues github.iomdpi.com.
Analysis of Ligand Binding Cooperativity
Normal hemoglobin exhibits positive cooperativity in oxygen binding, meaning that the binding of one oxygen molecule to a heme site increases the affinity of the remaining sites for oxygen oncohemakey.comnih.govcsun.eduwikipedia.orgwikipedia.org. This cooperative binding results in the characteristic sigmoidal shape of the oxygen dissociation curve oncohemakey.comnih.govwikipedia.org.
Functional studies of purified this compound have demonstrated low cooperativity of ligand binding nih.govdntb.gov.ua. While Hb A shows maximum cooperativity near half-saturation, this compound primarily exhibits properties of the low-affinity (T state) form, even at partial oxygen saturation nih.gov. The CO rebinding kinetics after flash photolysis also show a dominance of the slow phase, which is characteristic of CO binding to the deoxy conformation nih.gov. This suggests that the switchover point from the deoxy (T) to the oxy (R) conformation occurs at a higher level of ligand binding (beyond three ligands) for this compound compared to Hb A nih.gov.
The low cooperativity in this compound is partially offset by an increase in the oxygen affinity of the deoxy conformation nih.gov.
Allosteric Equilibrium Shift Towards the Deoxy (T) State Conformation
Hemoglobin exists in two primary quaternary structures: the tense (T) state, which has low oxygen affinity, and the relaxed (R) state, which has high oxygen affinity oncohemakey.comnih.govcsun.edugonzaga.edupnas.org. Oxygen binding shifts the allosteric equilibrium from the T state towards the R state oncohemakey.comnih.govwikipedia.org.
Functional studies of this compound indicate a major shift in the allosteric equilibrium towards the deoxy (T) state conformation nih.gov. This predisposition towards the T state aligns with the observed low oxygen affinity and reduced cooperativity nih.gov. The deletion of phenylalanine at β42 (CD1), a residue located in the heme pocket and involved in contacts with the heme group, likely disrupts the structural transitions necessary for efficient movement towards the high-affinity R state upon oxygen binding nih.govresearchgate.net.
Influence of Allosteric Effectors on this compound Function
Allosteric effectors are molecules that bind to hemoglobin at sites distinct from the oxygen-binding sites and influence its oxygen affinity oncohemakey.comnih.govcsun.edugonzaga.edulibretexts.org. Key allosteric effectors include 2,3-diphosphoglycerate (2,3-DPG), protons (Bohr effect), and carbon dioxide oncohemakey.comnih.govwikipedia.orggonzaga.edulibretexts.orgaklectures.com. These effectors typically bind to and stabilize the T state, thereby lowering oxygen affinity and promoting oxygen release in the tissues nih.govwikipedia.orggonzaga.eduaklectures.com.
This compound shows a lower 2,3-diphosphoglycerate effect compared to Hb A nih.gov. While 2,3-DPG normally reduces oxygen affinity by binding to the T state, its influence is diminished in this compound nih.gov. This reduced sensitivity to 2,3-DPG partially compensates for the inherently low cooperativity of the variant nih.gov.
The Bohr effect, which describes the decrease in oxygen affinity with decreasing pH (increasing proton concentration), is another crucial allosteric mechanism nih.govwikipedia.orgwikipedia.orgaklectures.com. Although the primary functional issue in this compound is its inherent low affinity and cooperativity, the Bohr effect would still be expected to influence its oxygen binding in a pH-dependent manner, favoring oxygen release in acidic environments like active tissues nih.govwikipedia.orgaklectures.com. Information specifically detailing the magnitude of the Bohr effect in this compound is limited in the provided sources, though one source mentions a normal Bohr effect in a different low-affinity variant, Hb Louisville researchgate.net.
Chloride ions also act as allosteric effectors, reducing oxygen affinity by interacting with the central cavity of hemoglobin and neutralizing electrostatic repulsion, which stabilizes the T state psu.edu. While this is a general property of hemoglobin, specific data on the influence of chloride on this compound function is not detailed in the provided information.
Inositol hexaphosphate (IHP) is another organic phosphate (B84403) that functions similarly to 2,3-DPG, binding to the same site with higher affinity and stabilizing the T state htct.com.br. Studies using IHP can provide insights into the allosteric regulation by organic phosphates htct.com.br.
Advanced Methodologies for Hemoglobin Bruxelles Research
Spectroscopic Techniques for Structural and Functional Probing
Spectroscopic methods are invaluable for examining the interaction of Hemoglobin Bruxelles with ligands such as oxygen and carbon monoxide, as well as for probing its structural characteristics.
Oxygen Equilibrium Studies and Derived Parameters
Oxygen equilibrium studies are fundamental to understanding how hemoglobin variants bind and release oxygen. For this compound, these studies reveal a significant deviation from the behavior of normal adult hemoglobin (Hb A). The oxygen equilibrium curves for purified this compound show reduced cooperativity and a lower oxygen affinity compared to Hb A nih.gov. The P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated, is approximately twice that of Hb A in the absence of 2,3-diphosphoglycerate (2,3-DPG) nih.gov. This indicates a substantial shift in the allosteric equilibrium towards the deoxy (T state) conformation nih.gov. While the low cooperativity is observed, there is a partial compensation by an increase in the oxygen affinity of the deoxy conformation and a diminished effect of 2,3-DPG nih.gov.
Here is a table summarizing representative oxygen equilibrium data for this compound compared to Hb A:
| Parameter (without 2,3-DPG) | This compound | Hemoglobin A |
| Oxygen Affinity | Lower | Normal |
| Cooperativity | Low | Normal |
| P50 (mmHg) | ~Twice that of Hb A | Normal |
| Allosteric Equilibrium | Shifted towards T state | Normal |
Carbon Monoxide Rebinding Kinetics via Flash Photolysis
Flash photolysis is a technique used to study the kinetics of ligand binding to hemoglobin. By rapidly dissociating a bound ligand, such as carbon monoxide (CO), using a short pulse of light, the subsequent rebinding process can be monitored. Studies on this compound using CO rebinding kinetics after flash photolysis primarily show a slow phase nih.gov. This slow phase is characteristic of CO binding to the deoxy conformation of hemoglobin nih.gov. Even at low photolysis levels, where ligand binding to the triply liganded form is expected to be dominant, the slow phase prevails for this compound nih.gov. This observation suggests that the transition point from the deoxy to the oxy conformation occurs after the binding of more than three ligands in this compound, highlighting a significant alteration in its cooperative binding mechanism nih.gov.
Raman Spectroscopy Applications in Hemoglobin Variant Analysis
Raman spectroscopy is a vibrational spectroscopic technique that provides detailed structural information about molecules. It can be used to create distinctive spectral fingerprints of different hemoglobin fractions, enabling their identification demokritos.grspiedigitallibrary.org. While general applications of Raman spectroscopy in classifying hemoglobin fractions like HbA0, HbS, HbF, HbA1c, and HbA2 have been demonstrated, specifically applying this technique to characterize this compound would involve analyzing its unique vibrational modes influenced by the Pheβ42 deletion demokritos.grspiedigitallibrary.orgb-phot.orgspiedigitallibrary.org. Differences in certain spectral bands can indicate structural changes in hemoglobin variants spiedigitallibrary.org. The potential of Raman spectroscopy, especially when combined with machine learning, is being explored for accurate identification of hemoglobin variants demokritos.grb-phot.orgspiedigitallibrary.orgb-phot.org. This approach could potentially be miniaturized and integrated with microfluidics for point-of-care diagnostics b-phot.org.
Chromatographic and Electrophoretic Techniques for Protein Separation and Characterization
Chromatographic and electrophoretic methods are essential for separating and identifying hemoglobin variants based on their physical and chemical properties, such as charge and hydrophobicity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating proteins, including globin chains, based on their hydrophobic properties nih.gov. In the context of hemoglobin variant analysis, RP-HPLC is used to separate the individual alpha and beta globin chains nih.gov. The mobile phases typically consist of acetonitrile (B52724) and trifluoroacetic acid, which help to break the heme group and release the globin chains nih.gov. The elution pattern of globin chains in RP-HPLC can reveal the presence of abnormal variants nih.gov. This compound has been identified as an abnormal hemoglobin variant using RP-HPLC ithanet.eu. This technique allows for the precise identification and relative quantification of different globin chains nih.gov.
Isoelectric Focusing (IEF)
Isoelectric focusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge mdpi.comresearchgate.net. IEF is widely used for the qualitative and semi-quantitative identification of hemoglobin variants due to its high resolution mdpi.comhelena.com. Hemoglobin variants migrate in a pH gradient until they reach their specific pI, forming distinct bands mdpi.com. IEF has been used as a characterization technique for this compound ithanet.euresearchgate.net. It allows for the distinction of many abnormal hemoglobins (B146990) that may not be easily separated by conventional electrophoresis helena.com. While IEF is a sensitive method, some hemoglobin variants may have similar isoelectric points and require confirmation by other techniques helena.com.
Gel Electrophoresis Techniques
Gel electrophoresis techniques are fundamental in separating and identifying hemoglobin variants based on differences in charge, size, or conformation. Isoelectric focusing (IEF) has been utilized in the study of this compound, revealing a distinct migration pattern. Hb Bruxelles is reported to migrate between Hemoglobin A and Hemoglobin F during IEF analysis psu.edu. While not specifically detailed for this compound in the provided snippets, techniques like PAGE urea (B33335) Triton electrophoresis have been shown to differentiate beta chain variants from normal beta chains based on migration properties dnai.org. Denaturing gradient gel electrophoresis (DGGE) is another method employed in beta-globin chain analysis for detecting mutations and haplotypes, which could potentially be applied to study the DNA encoding this compound dnai.org.
Mass Spectrometry for Molecular Mass and Amino Acid Sequence Verification
Mass spectrometry plays a crucial role in the precise determination of the molecular mass of hemoglobin variants and the verification of their amino acid sequences. In the case of this compound, mass spectrometry was employed to sequence the abnormal tryptic peptide, confirming the structural abnormality dnai.org. This technique is capable of detecting the mass shift resulting from the deletion of a phenylalanine residue, thereby verifying the presence and nature of the mutation at the protein level . The structural abnormality was determined by isolating the abnormal tryptic peptide using reversed-phase HPLC and subsequently sequencing it via mass spectrometry dnai.org.
Genetic Analysis Techniques for Mutation Detection and Confirmation
Genetic analysis techniques are essential for identifying the underlying DNA mutation responsible for hemoglobin variants like this compound. The mutation in this compound is a deletion within the HBB gene, which encodes the beta-globin chain dnai.orgnih.govnih.govoncohemakey.commarrvel.orgpsu.eduysu.amduth.gr.
DNA Sequencing Methodologies
DNA sequencing is the primary method for pinpointing the exact nucleotide change in the HBB gene that results in this compound. Studies utilizing DNA sequencing have shown a deletion of the codon TTT, which corresponds to the phenylalanine residue at position β42 nih.gov. The region of codons 41 to 46 in the normal beta-globin mRNA sequence is noted for its repetitive nature, which may be relevant to the mutational event leading to the deletion dnai.org.
Deletion Mapping and Frameshift Identification
This compound is caused by a deletion dnai.orgnih.govnih.govoncohemakey.commarrvel.orgpsu.eduysu.amduth.gr. This deletion is presumed to arise from frameshift mutagenesis nih.gov, or is described as a probable frameshift mutation resulting from the deletion of a single base dnai.org. Deletion mapping is a general approach used to characterize the location and extent of deletions within a gene niv.ru. While specific deletion mapping studies for this compound were not detailed, the identification of the precise codon deletion through DNA sequencing confirms the nature of the genetic defect as a deletion leading to a frameshift.
In Vitro Stability Assays
In vitro stability assays are used to assess the structural integrity and stability of hemoglobin variants. This compound is classified as an unstable hemoglobin psu.eduysu.am. This instability contributes to the formation of Heinz bodies in erythrocytes and the resulting hemolytic anemia observed in affected individuals oncohemakey.com.
Heat Precipitation Testing
Heat precipitation testing is a common in vitro assay used to evaluate hemoglobin stability. Unstable hemoglobins, such as this compound, are prone to denaturation and precipitation when exposed to elevated temperatures psu.edu. While a specific detailed protocol or quantitative data for heat precipitation testing of this compound was not provided, its known instability indicates that it would show abnormal precipitation in such assays, similar to how an isopropanol (B130326) stability test revealed instability in another variant dnai.orgpsu.edu.
Table 1: Summary of this compound Mutation and Characteristics
| Feature | Description |
| Mutation Type | Deletion |
| Location | Beta-globin chain (HBB gene) |
| Residue Deleted | Phenylalanine at position β41 or β42 (CD1/C7) dnai.orgnih.govnih.govoncohemakey.commarrvel.orgpsu.eduysu.am |
| Genetic Cause | Deletion of TTT codon nih.gov, probable frameshift dnai.orgnih.gov |
| Protein Stability | Unstable psu.eduysu.am |
| Clinical Association | Severe congenital Heinz body hemolytic anemia dnai.orgnih.govoncohemakey.compsu.eduysu.amduth.gr |
Table 2: Methodologies Applied to this compound Research
| Methodology | Application to Hb Bruxelles | Findings/Purpose |
| Isoelectric Focusing (IEF) | Separation and identification | Migrates between Hb A and Hb F psu.edu |
| Mass Spectrometry | Amino acid sequence verification, molecular mass determination | Sequenced abnormal tryptic peptide, confirmed Phe41/Phe42 deletion dnai.org |
| DNA Sequencing | Mutation detection and confirmation | Identified deletion of TTT codon (Phe42) nih.gov |
| In Vitro Stability Assays | Assessment of protein stability | Classified as unstable psu.eduysu.am |
| Heat Precipitation Testing | Assessment of protein stability | Expected to show abnormal precipitation due to instability psu.edu |
| Reversed-Phase HPLC | Isolation of abnormal peptides | Used to isolate the abnormal tryptic peptide for sequencing dnai.orgpsu.edu |
Isopropanol Precipitation Testing
The isopropanol precipitation test is a widely utilized screening methodology for the identification of unstable hemoglobin variants. This test is predicated on the principle that unstable hemoglobins are more susceptible to denaturation and subsequent precipitation when exposed to a solution containing isopropanol arupconsult.commhmedical.comnih.govnih.govcapes.gov.br. In contrast, normal hemoglobin (HbA) remains soluble under these conditions mhmedical.com.
The standard procedure typically involves incubating a prepared hemolysate sample with a buffered isopropanol solution, commonly at a concentration of 17% or 19% (v/v) isopropanol in a 0.1 M Tris-HCl buffer at pH 7.4, at a temperature of 37°C mhmedical.comthaiscience.inforesearchgate.net. The mixture is observed over a specific incubation period for the formation of a visible precipitate. The presence of a precipitate indicates the denaturation and instability of the hemoglobin within the sample arupconsult.commhmedical.com.
This compound, a known unstable beta-globin variant resulting from a deletion of one of the adjacent phenylalanine residues at positions β41 or β42, exhibits a characteristic positive result in the isopropanol precipitation test researchgate.netdnai.orgoncohemakey.com. This deletion affects a critical amino acid located within the heme pocket, which is crucial for maintaining the structural integrity and proper oxygen-binding function of the hemoglobin molecule researchgate.netoncohemakey.com. The inherent structural instability of this compound leads to its denaturation and precipitation in the presence of isopropanol dnai.org. Research findings indicate that the instability of this compound under isopropanol stress is notably pronounced .
While detailed quantitative data on the rate or extent of precipitation for this compound specifically in isopropanol tests is not extensively reported in readily available literature, studies on unstable hemoglobins in general demonstrate that precipitation can occur relatively quickly. For instance, some unstable hemoglobins have been observed to precipitate within 5 minutes of incubation, with flocculent precipitate forming by 20 minutes, whereas normal hemolysates remain clear for at least 30 minutes under similar conditions researchgate.net. The positive isopropanol precipitation test result for this compound serves as a key indicator of its unstable nature, contributing to the understanding of its pathophysiology, which includes severe congenital Heinz body anemia characterized by intracellular precipitates of denatured hemoglobin researchgate.netdnai.orgoncohemakey.com.
The isopropanol precipitation test, while valuable for screening and demonstrating instability, may have limitations in precisely quantifying the amount of the unstable variant present researchgate.net. False-positive results can potentially occur in samples with high concentrations of fetal hemoglobin (HbF) or in cases of methemoglobinemia arupconsult.com. Consequently, this test is generally not considered reliable for use in infants under six months of age due to their physiologically elevated HbF levels aruplab.com.
Expected Outcome of Isopropanol Precipitation Test
| Sample Type | Observation During Incubation (e.g., 37°C) | Interpretation |
| Normal Hemolysate (HbA) | Remains clear for at least 30 minutes | Stable Hemoglobin |
| This compound | Forms a visible precipitate | Unstable Hemoglobin |
Detailed Research Findings
Research utilizing the isopropanol precipitation test has consistently demonstrated the unstable phenotype of this compound. The positive result in this test provides biochemical evidence supporting the clinical observations of hemolytic anemia and the formation of Heinz bodies in individuals carrying this hemoglobin variant researchgate.netdnai.orgoncohemakey.com. The test contributes to the initial identification and characterization of this compound as an unstable hemoglobinopathy, often prompting further investigation through techniques like high-performance liquid chromatography (HPLC), electrophoresis, and ultimately, genetic sequencing for definitive diagnosis and structural analysis arupconsult.comnih.govnih.gov. The pronounced instability observed for Hb Bruxelles in isopropanol tests aligns with the severity of the congenital Heinz body anemia it causes oncohemakey.com.
Pathophysiological Mechanisms Associated with Hemoglobin Bruxelles
Molecular Basis of Altered Oxygen Delivery
Hemoglobin Bruxelles exhibits a significantly lowered oxygen affinity compared to normal Hb A nih.govtandfonline.comnih.govdntb.gov.ua. Functional studies on partially purified this compound indicate a substantial shift in the allosteric equilibrium towards the deoxy (T state) conformation nih.govresearchgate.net. While Hb A displays a symmetrical oxygenation curve with maximal cooperativity near half-saturation, this compound largely demonstrates the characteristics of the low-affinity T state nih.govresearchgate.net.
Oxygen equilibrium curves for purified this compound show reduced cooperativity nih.govresearchgate.net. The P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) for this compound (without 2,3-diphosphoglycerate) is approximately twice that of Hb A nih.govresearchgate.net. This lowered cooperativity is partially offset by an increased oxygen affinity of the deoxy conformation and a diminished effect of 2,3-diphosphoglycerate (2,3-DPG) nih.gov. Despite this, the intrinsically low oxygen affinity of this compound is evident tandfonline.com.
The deletion of a phenylalanine residue at beta 41 or 42, located in the vicinity of the heme pocket, directly impacts the molecule's ability to bind oxygen effectively and undergo the necessary conformational changes between the tense (deoxy) and relaxed (oxy) states nih.govresearchgate.net. The CO rebinding kinetics after flash photolysis primarily show the slow phase, characteristic of CO binding to the deoxy conformation, even at low photolysis levels, suggesting that the switchover from the deoxy to oxy conformation occurs after the binding of more than three ligands nih.gov.
Contribution of Protein Instability to Cellular Dysfunction
This compound is classified as an unstable hemoglobin variant psu.edu. The deletion of a crucial phenylalanine residue disrupts the structural integrity of the beta-globin chain, leading to increased instability of the hemoglobin tetramer github.iooncohemakey.comarupconsult.com. This instability results in the intracellular precipitation of denatured globin chains, forming inclusions known as Heinz bodies within red blood cells oncohemakey.comarupconsult.commhmedical.com.
The formation of Heinz bodies has several detrimental effects on red blood cell function and survival. These inclusions bind to the red blood cell membrane, reducing its deformability and increasing its permeability oncohemakey.com. This impaired deformability hinders the red blood cells' ability to navigate the narrow capillaries and the splenic sinuses, leading to their premature sequestration and destruction by macrophages in the spleen arupconsult.commhmedical.com. This process contributes significantly to the hemolytic anemia observed in individuals with this compound nih.govoncohemakey.comtandfonline.comresearchgate.netarupconsult.commhmedical.com.
The relatively low amount of the abnormal beta chain (around 35%) in heterozygotes is likely due to partial denaturation and degradation of the unstable variant tandfonline.com. The chronic hemolysis associated with unstable hemoglobins (B146990) can also lead to other complications, including splenomegaly and pigmenturia oncohemakey.commhmedical.com.
Comparative Pathophysiology with Other Unstable Hemoglobin Variants
This compound shares common pathophysiological mechanisms with other unstable hemoglobin variants, primarily protein instability and the formation of Heinz bodies, which lead to chronic hemolytic anemia tandfonline.comarupconsult.commhmedical.com. However, the specific amino acid change and its location can result in variations in clinical severity and functional properties compared to other unstable variants researchgate.net.
Many unstable hemoglobins result from point mutations, deletions, or insertions in the globin genes that disrupt critical interactions within the hemoglobin molecule, such as those between subunits or within the heme pocket researchgate.netmhmedical.com. Mutations affecting residues in the beta 41 or 42 positions, like the deletion in this compound, are known to induce congenital Heinz body hemolytic anemias with varying degrees of severity tandfonline.com.
Compared to some other unstable variants, this compound exhibits a markedly lower oxygen affinity . For instance, while some unstable hemoglobins might have near-normal or even increased oxygen affinity, the significant shift towards the deoxy state and reduced cooperativity are notable features of this compound nih.govresearchgate.net.
Other unstable hemoglobins with substitutions at the beta 42 (CD1) phenylalanine residue, such as Hb Hammersmith (Phe -> Ser) and Hb Bucuresti (Phe -> Leu), also show lower oxygen affinity and decreased stability researchgate.net. Comparing this compound (deletion of Phe) with these variants provides insight into the critical role of this specific phenylalanine residue in maintaining both stability and appropriate oxygen binding nih.govresearchgate.net. The severe instability of this compound due to the deletion can be contrasted with variants that retain partial functionality despite substitutions, like Hb Sendagi or Hb Windsor .
The clinical presentation of unstable hemoglobins varies widely, from asymptomatic to severe hemolytic anemia requiring transfusions arupconsult.com. The severity is influenced by the degree of instability, the amount of the unstable variant present, and potentially the co-inheritance of other genetic factors like thalassemia github.ioarupconsult.com. This compound is associated with severe congenital Heinz body anemia nih.govtandfonline.comresearchgate.net.
Here is a table summarizing some key data points related to this compound based on the search results:
| Feature | This compound | Normal Hb A | Source(s) |
| Mutation | Deletion of Phe at β41 or β42 (HBB: p.Phe42del/Phe41del) | - | nih.govgithub.iooncohemakey.com |
| Oxygen Affinity | Significantly Lowered (Low Affinity) | Normal | nih.govtandfonline.comnih.govdntb.gov.ua |
| P50 (without 2,3-DPG) | Approximately twice that of Hb A | Normal | nih.govresearchgate.net |
| Cooperativity | Low | Normal (High cooperativity near half-saturation) | nih.govresearchgate.net |
| Stability | Unstable | Stable | psu.eduarupconsult.com |
| Heinz Body Formation | Yes | No | oncohemakey.comarupconsult.commhmedical.com |
| Clinical Presentation (Index Case) | Severe hemolytic anemia, cyanosis, splenomegaly | Normal | nih.govgithub.iooncohemakey.compsu.edu |
| Amount in Heterozygotes | ~35% of total Hb | ~95-98% of total Hb (Hb A) | tandfonline.compsu.edu |
Evolutionary and Population Genetics of Hemoglobin Bruxelles
Genetic Epidemiology of Hemoglobin Bruxelles in Specific Populations
Genetic epidemiology investigates the distribution and determinants of genetic disorders within populations. This compound is considered a rare beta-globin variant. Its initial identification and naming suggest a connection to Brussels, Belgium nih.gov. While hemoglobinopathies in general are frequent genetic diseases globally, particularly in tropical regions and the Mediterranean basin, specific data on the prevalence and distribution of this compound in distinct populations is limited due to its rarity mdpi.comresearchgate.net.
The rarity of this compound suggests it may arise from de novo mutations or exist at very low frequencies within specific families or populations without conferring a significant selective advantage that would lead to its widespread dissemination, unlike variants offering malaria resistance.
Mutational Hotspots in the HBB Gene and Recurrent Deletions
The HBB gene, located on chromosome 11p15.5, is a known hotspot for mutations leading to a wide spectrum of hemoglobinopathies archivesofmedicalscience.complos.orgmedlineplus.gov. Over 900 variants in the HBB gene have been reported, including point mutations, insertions, and deletions archivesofmedicalscience.com. While point mutations are the most common type of variant in the HBB gene, deletions are also known to occur and can result in beta-thalassemia or other hemoglobin disorders medlineplus.govmrcholland.com.
This compound is caused by a deletion of a single codon (either for Phe41 or Phe42) in the HBB gene nih.govdnai.org. The region around codons 41-46 in the normal beta-globin mRNA sequence is noted as being highly repetitive, which may contribute to the occurrence of deletions in this area through mechanisms like frameshift mutagenesis nih.govdnai.org.
Mutational hotspots in the HBB gene are regions where mutations occur with higher frequency. Studies, particularly in populations with a high prevalence of thalassemia, have identified specific regions within the HBB gene that are prone to mutation researchgate.net. While the deletion causing this compound occurs in a specific region (codons 41/42), it is not explicitly described as being within a major HBB mutational hotspot discussed in the context of common thalassemia mutations in the provided results researchgate.net. However, the repetitive nature of the nucleotide sequence in this region could predispose it to recurrent deletions or insertions.
Recurrent deletions in the HBB gene cluster are known to cause different forms of beta-thalassemia and hereditary persistence of fetal hemoglobin (HPFH) dnai.orgmrcholland.com. These deletions can vary in size and location, affecting the expression of the beta-globin gene and sometimes the adjacent delta- and gamma-globin genes dnai.orgmrcholland.com. The deletion in this compound is a small, in-frame deletion affecting specific codons, distinct from the larger deletions associated with many forms of thalassemia or HPFH.
Phylogenetic Analysis of this compound in the Context of Hemoglobin Variant Evolution
Phylogenetic analysis of hemoglobin variants involves studying the evolutionary relationships between different globin sequences and how mutations have arisen and spread over time. Hemoglobin is an ancient molecule found across various life forms, including animals, plants, fungi, and bacteria, indicating a deep evolutionary history of globin genes ijcmas.com. The standard globin fold structure, consisting of a 3-on-3 arrangement of alpha-helices, is largely conserved, although variations exist, such as the 2-on-2 arrangement found in some "truncated" hemoglobins (B146990) in microorganisms and plants ijcmas.compnas.org.
Hemoglobin variants like this compound represent relatively recent evolutionary events within the human beta-globin lineage. The HBB gene itself has evolved over millions of years, and the accumulation of mutations has given rise to the diversity of hemoglobin variants observed in human populations today pnas.org. Phylogenetic studies of globin genes across different species can reveal the evolutionary pressures that have shaped hemoglobin structure and function, such as adaptation to different oxygen environments pnas.org.
While the provided search results discuss the phylogenetic analysis of hemoglobins across broad taxonomic groups and the relationship between physiological and evolutionary variation in hemoglobin, there is no specific phylogenetic analysis focused solely on placing this compound within the evolutionary tree of human beta-globin variants. However, the existence of multiple hemoglobin variants arising from mutations at or near the same position (like other variants affecting Phe42, such as Hb Hammersmith and Hb Louisville) suggests convergent evolution or a susceptibility of this region to mutation, highlighting the impact of specific amino acid residues on protein function researchgate.net. The conservation of phenylalanine at β41 and β42 across mammalian evolution underscores their functional importance, and the deletion in this compound represents a deviation from this conserved structure with significant functional consequences github.io.
| Compound Name | PubChem CID |
| This compound | Not available in search results specifically for this variant. General Hemoglobin CID is 13285535. Heme b CID is 76021516. |
| Hemoglobin (general) | 13285535 |
| Heme b | 76021516 |
Interactive Data Table (Example - based on general hemoglobinopathy prevalence data from search results, not specific to this compound)
While specific prevalence data for this compound is not available, the following table illustrates the concept of presenting genetic epidemiological data based on the prevalence of hemoglobinopathies in general, drawing from the provided search results.
| Region | Estimated Carrier Frequency (General Hemoglobinopathies) | Notes | Source Index |
| Worldwide | ~7% of the world's population affected by hemoglobinopathies | Refers to both structural variants and thalassemias. | nih.govresearchgate.net |
| Some regions of Central Africa | ~40% (HbS carriers) | High prevalence linked to malaria resistance. | mdpi.com |
| Some highly endemic regions of Thailand | ~40% (HbE carriers) | High prevalence linked to malaria resistance. | mdpi.com |
| Arabian Peninsula | ~50% (alpha thalassemia) | High prevalence linked to malaria resistance. | mdpi.com |
| Mediterranean area | ~8% (beta thalassemia in some regions) | Historically a high prevalence area for beta-thalassemia. | mdpi.com |
| Brussels, Belgium (Newborn Screening) | ~1.5% (carriers of abnormal hemoglobin) | Data from a specific screening program, includes various variants. | nih.gov |
| Democratic Republic of Congo (Yansi pop.) | 15%-20% (sickle-cell anemia trait) | Specific data for a particular population group. | wjgnet.com |
Future Directions in Hemoglobin Bruxelles Research
Development of Novel Research Models for Mechanistic Studies
Further mechanistic studies of Hemoglobin Bruxelles require the development and application of novel research models. Given that it causes severe congenital Heinz body anemia, understanding the cellular environment and interactions within red blood cells is critical. Future research could focus on creating in vitro systems that mimic the intracellular conditions where this compound is found. This might involve using induced pluripotent stem cells (iPSCs) differentiated into erythroid cells to generate a cellular model expressing this compound. Such models would allow for detailed investigation of protein folding, assembly, stability, and interaction with other cellular components in a more physiological context than isolated protein studies. Additionally, exploring transgenic animal models expressing the this compound variant could provide insights into the systemic effects and the development of Heinz body anemia in vivo. These models would facilitate the study of red blood cell lifespan, clearance mechanisms, and the impact of the variant on erythropoiesis.
Advanced Computational Modeling of Structural-Functional Relationships
Advanced computational modeling techniques offer powerful tools to dissect the structural and functional consequences of the phenylalanine deletion in this compound. While computational methods have been extensively used to understand hemoglobin's structural mechanisms, including the equilibrium between tense (T) and relaxed (R) states and their influence on oxygen affinity, applying these to specific variants like this compound is a key future direction. medicinescience.orgresearchgate.net Molecular dynamics simulations can provide detailed insights into how the deletion affects the stability of the beta-globin chain, the interaction between alpha and beta subunits at the α1β2 interface, and the dynamics of the heme pocket. researchgate.net Computational modeling can help predict the altered allosteric transitions and oxygen binding curves resulting from the structural changes. medicinescience.orgresearchgate.net Furthermore, integrating computational predictions with experimental data from techniques like X-ray crystallography or cryo-electron microscopy of this compound could lead to a more comprehensive understanding of its aberrant behavior. pageplace.debuffalo.edu
Contributions to the Broader Understanding of Hemoglobinopathy Pathogenesis
Research on this compound can significantly contribute to the broader understanding of hemoglobinopathy pathogenesis. As a variant causing severe congenital Heinz body anemia due to instability and altered oxygen affinity, it provides a specific case study for the molecular basis of these phenomena. researchgate.netnih.gov Future studies can compare the molecular mechanisms of this compound-induced pathology with those of other unstable hemoglobin variants or variants with altered oxygen affinity to identify common pathways and unique features. Investigating how the presence of this compound affects red blood cell integrity, susceptibility to oxidative damage, and interaction with the reticuloendothelial system will provide valuable insights into the development of anemia and Heinz body formation in general. mdpi.com Furthermore, understanding the genetic and molecular basis of this compound can inform diagnostic strategies and potentially highlight therapeutic targets relevant to a range of hemoglobinopathies characterized by similar underlying defects. Studying rare variants like this compound complements research on more common hemoglobinopathies like sickle cell disease and thalassemia, offering a wider perspective on the diverse ways mutations in globin genes can lead to disease. longdom.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
